10-(3-Nitrobenzylidene)anthracen-9(10h)-one
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Overview
Description
10-(3-Nitrobenzylidene)anthracen-9(10H)-one: , also known by its systematic name N-(anthracen-9-ylmethylideneamino)-3-nitrobenzamide , is a chemical compound with the following properties:
Molecular Formula: CHBrNO
Molecular Weight: 321.169 g/mol
Melting Point: Not available
Density: Not available
CAS Number: 5469-10-3
Preparation Methods
Synthetic Routes: The synthetic route for 10-(3-Nitrobenzylidene)anthracen-9(10H)-one involves the reaction of anthracene-9-carbaldehyde with 3-nitrobenzaldehyde. The reaction proceeds via a condensation reaction, resulting in the formation of the desired compound.
Reaction Conditions:- Reactants: Anthracene-9-carbaldehyde and 3-nitrobenzaldehyde
- Solvent: Organic solvents such as ethanol or acetone
- Catalyst: Acidic or basic catalysts (e.g., piperidine)
- Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reaction: Formation of the compound through the condensation of aldehydes.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at various positions on the aromatic rings.
Reduction: Sodium borohydride (NaBH), catalytic hydrogenation
Substitution: Lewis acids (e.g., AlCl), strong bases (e.g., NaOH)
Major Products: The major product is 10-(3-Nitrobenzylidene)anthracen-9(10H)-one itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other organic compounds.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May serve as a dye or fluorescent probe.
Mechanism of Action
The exact mechanism of action is context-dependent and may vary based on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar aromatic structures and functional groups may exhibit comparable reactivity and properties.
Properties
CAS No. |
69544-85-0 |
---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
10-[(3-nitrophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13NO3/c23-21-18-10-3-1-8-16(18)20(17-9-2-4-11-19(17)21)13-14-6-5-7-15(12-14)22(24)25/h1-13H |
InChI Key |
ZPZRZGRYXFNFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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